molecular formula C7H11N3O3 B13443562 Ethyl 3-azido-4-oxopentanoate

Ethyl 3-azido-4-oxopentanoate

Cat. No.: B13443562
M. Wt: 185.18 g/mol
InChI Key: FTHUPIUMDIOXJA-UHFFFAOYSA-N
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Description

Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.

Chemical Reactions Analysis

Ethyl 3-azido-4-oxopentanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, primary amines, and alkynes. The major products formed from these reactions are amines, imines, and triazoles.

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 3-azido-4-oxopentanoate

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3

InChI Key

FTHUPIUMDIOXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)N=[N+]=[N-]

Origin of Product

United States

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